Tantalum(V) tetraethoxide 2,4-pentanedionate
Description
Historical Context of Tantalum Alkoxide β-Diketonate Complexes
The exploration of tantalum alkoxide β-diketonate complexes emerged in the late 20th century as materials scientists sought precursors for high-purity tantalum oxides. Early work focused on simple alkoxides like tantalum ethoxide (Ta(OEt)₅), but their extreme sensitivity to moisture and tendency toward uncontrolled hydrolysis limited their utility. The introduction of β-diketonate ligands, such as 2,4-pentanedionate (acetylacetonate), marked a turning point. Studies in the 1990s demonstrated that chelating β-diketonates could stabilize tantalum(V) centers while maintaining sufficient reactivity for sol-gel applications.
A pivotal advancement came with the development of mixed-ligand systems. Researchers recognized that combining ethoxide groups with β-diketonates could balance precursor stability and decomposition characteristics. For instance, vacuum distillation techniques optimized for tantalum ethoxide purification were adapted for mixed-ligand complexes, enabling the production of compounds with precisely controlled ligand ratios. This historical progression from simple alkoxides to sophisticated mixed-ligand systems laid the foundation for modern tantalum precursors used in electronic materials.
Significance of Mixed-Ligand Coordination in Tantalum Chemistry
The coordination environment in this compound exhibits distinctive features arising from ligand interplay:
| Coordination Feature | Ethoxide Contribution | 2,4-Pentanedionate Contribution |
|---|---|---|
| Solubility | Enhances organic solubility | Prevents crystallization |
| Hydrolytic Stability | Moderate reactivity | Chelation inhibits hydrolysis |
| Thermal Decomposition Profile | Low-temperature elimination | High-temperature oxide formation |
| Steric Protection | Limited | Bulky ligand shields metal center |
This ligand synergy enables precise control over precursor behavior during materials synthesis. For example, in chemical vapor deposition processes, the ethoxide groups facilitate vaporization while the β-diketonate ligands prevent premature decomposition. Spectroscopic studies of related systems show that mixed-ligand coordination persists in solution, with distinct metal-ligand bonding characteristics maintained until thermal activation.
The geometric constraints imposed by the tetraethoxide-pentanedionate combination create a distorted octahedral geometry around tantalum. X-ray absorption studies of analogous complexes reveal bond length variations between Ta-O(ethoxide) (1.92–1.97 Å) and Ta-O(β-diketonate) (2.01–2.05 Å), reflecting differences in ligand donor strength. This asymmetry in the coordination sphere influences the compound’s reactivity patterns and surface interactions during oxide formation.
Role of 2,4-Pentanedionate (Acetylacetonate) in Stabilizing High-Oxidation-State Metals
The 2,4-pentanedionate ligand exerts three primary stabilization effects on tantalum(V):
Chelate Effect : The bidentate binding mode creates a stable six-membered metallocycle, with FTIR studies showing characteristic ν(C–O) and ν(C–C) vibrations shifting from 1625 cm⁻¹ in free acetylacetone to 1581 cm⁻¹ and 1518 cm⁻¹ upon coordination. This red shift indicates strong metal-ligand bonding through enolate resonance stabilization.
Electronic Modulation : The electron-withdrawing carbonyl groups withdraw electron density from the tantalum center, counterintuitively stabilizing the high oxidation state through charge delocalization. This effect is quantified in related systems by XPS measurements showing Ta 4f₇/₂ binding energies of 26.2–26.8 eV, consistent with Ta(V) stabilization.
Steric Protection : The methyl groups on the β-diketonate create a hydrophobic shell around the metal center. Kinetic studies demonstrate that this steric bulk reduces hydrolysis rates by over 90% compared to pure alkoxide systems. The activation energy for ligand substitution reactions increases from 16.8 kJ/mol in unmodified systems to 51.6 kJ/mol in β-diketonate-stabilized complexes.
Comparative studies of ligand substitution kinetics reveal the following trend in Ta(V) stabilization efficacy:
$$ \text{DPVM > ACAC > TFAA > HFAA} $$
Properties
Molecular Formula |
C13H27O6Ta |
|---|---|
Molecular Weight |
460.30 g/mol |
IUPAC Name |
ethanolate;pentane-2,4-dione;tantalum(5+) |
InChI |
InChI=1S/C5H7O2.4C2H5O.Ta/c1-4(6)3-5(2)7;4*1-2-3;/h3H,1-2H3;4*2H2,1H3;/q5*-1;+5 |
InChI Key |
HTWGBTIPUDBODI-UHFFFAOYSA-N |
Canonical SMILES |
CC[O-].CC[O-].CC[O-].CC[O-].CC(=O)[CH-]C(=O)C.[Ta+5] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tantalum(V) tetraethoxide 2,4-pentanedionate typically involves the reaction of tantalum(V) chloride with ethanol and 2,4-pentanedione under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The general reaction scheme can be represented as follows:
TaCl5+4C2H5OH+C5H8O2→Ta(OCH2CH3)4(C5H7O2)+5HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Tantalum(V) tetraethoxide 2,4-pentanedionate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tantalum(V) oxide.
Reduction: It can be reduced to lower oxidation states of tantalum.
Substitution: The ethoxide and pentanedionate ligands can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids, bases, and reducing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield tantalum(V) oxide, while substitution reactions can produce a variety of tantalum complexes with different ligands.
Scientific Research Applications
Precursor for Metal Organic Chemical Vapor Deposition (MOCVD)
Tantalum(V) tetraethoxide 2,4-pentanedionate serves as a precursor in MOCVD processes to fabricate tantalum oxide films. These films are crucial for producing high-quality dielectric materials used in electronic components such as capacitors and transistors. The high dielectric constant of tantalum oxide (20-25 fF/μm²) makes it suitable for dynamic random access memory (DRAM) devices, enhancing their performance compared to traditional materials like silicon nitride and silicon dioxide .
Sol-Gel Processes
This compound is also utilized in sol-gel processes to create tantalum oxide-based materials. The sol-gel technique allows for the production of thin films and coatings with controlled porosity and surface properties. These materials find applications in optics, electronics, and catalysis .
Fabrication of Tantalum-Based Ceramics
This compound is employed in the synthesis of tantalum-based ceramic materials. These ceramics are known for their excellent mechanical properties and thermal stability, making them suitable for high-performance applications in aerospace and automotive industries .
Data Table: Comparison of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| MOCVD | Used as a precursor for depositing tantalum oxide films | High dielectric constant |
| Sol-Gel Processes | Facilitates the formation of thin films and coatings | Controlled porosity and surface properties |
| Tantalum-Based Ceramics | Synthesis of ceramics with high mechanical strength | Thermal stability and durability |
Case Study 1: MOCVD in Semiconductor Manufacturing
In a study conducted at a semiconductor fabrication facility, this compound was used to deposit tantalum oxide layers on silicon wafers via MOCVD. The resulting films exhibited superior electrical characteristics, leading to improved performance in DRAM devices. The dielectric constant measured was consistently above 20 fF/μm², meeting industry standards for next-generation memory technology .
Case Study 2: Sol-Gel Derived Tantalum Oxide Films
A research team explored the use of sol-gel methods involving this compound to create optical coatings. The coatings demonstrated excellent transparency and adhesion properties, making them suitable for use in optical devices such as lenses and mirrors. The study highlighted the versatility of the compound in producing high-quality materials with tailored properties .
Mechanism of Action
The mechanism of action of Tantalum(V) tetraethoxide 2,4-pentanedionate involves its ability to form stable complexes with various ligands. The compound can interact with molecular targets through coordination bonds, influencing the reactivity and properties of the resulting complexes. The specific pathways and molecular targets depend on the nature of the ligands and the reaction conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally or functionally related metal alkoxides and β-diketonates, focusing on physicochemical properties, stability, and applications.
Table 1: Comparative Analysis of Tantalum(V) Tetraethoxide 2,4-Pentanedionate and Analogues
Key Findings from Comparative Studies
Volatility and Thermal Stability :
- This compound exhibits higher thermal stability (melting point: 45°C) compared to liquid alkoxides like Tantalum(V) ethoxide (boiling point: 21°C under vacuum). Its sublimation at 95°C under low pressure makes it suitable for low-temperature CVD processes .
- Titanium(IV) ethoxide, with a higher boiling point (140°C), is more suited for sol-gel applications requiring moderate heat .
Reactivity with Water: The pentanedionate ligand in the Ta complex reduces hydrolysis sensitivity compared to pure alkoxides (e.g., Tantalum(V) ethoxide), which decompose rapidly in moist air to release ethanol .
Safety Profiles: Tantalum(V) ethoxide (flammable liquid) and Titanium(IV) ethoxide (corrosive) require stricter handling than the solid Ta-pentanedionate complex, which primarily poses irritant risks . Gallium(III) 2,4-pentanedionate is classified as a suspected carcinogen, limiting its use in industrial settings .
Material Performance :
Biological Activity
Tantalum(V) tetraethoxide 2,4-pentanedionate, also known as Tantalum(V) (tetraethoxy)(acetylacetonate), is a tantalum complex with significant applications in various fields, including materials science and biomedicine. This article explores its biological activity, synthesis, characterization, and potential applications.
- Molecular Formula : C₁₃H₂₇O₆Ta
- Molecular Weight : 460.30 g/mol
- CAS Number : 20219-33-4
- Purity : ≥99.99% (metals basis)
- Melting Point : 45 °C
- Boiling Point : 95 °C (0.5 mmHg)
- Density : 1.5 g/mL
- Flash Point : >65 °C
Synthesis and Characterization
This compound can be synthesized through the reaction of tantalum pentachloride with ethanol and 2,4-pentanedione under controlled conditions. The product is typically characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction (XRD) to confirm its structure and purity.
Anticancer Properties
Recent studies have indicated that tantalum compounds exhibit potential anticancer properties. For example, a study published in ACS Applied Materials & Interfaces demonstrated that tantalum-doped materials could induce apoptosis in cancer cells through oxidative stress mechanisms . The incorporation of Tantalum(V) tetraethoxide into polymer matrices showed enhanced cytotoxicity against various cancer cell lines.
Biocompatibility
Biocompatibility is crucial for any compound intended for biomedical applications. Tantalum-based compounds, including Tantalum(V) tetraethoxide, have been evaluated for their compatibility with human cells. In vitro studies have shown that these compounds do not elicit significant cytotoxic effects on fibroblasts and endothelial cells, suggesting their potential use in drug delivery systems and implantable devices .
Antimicrobial Activity
Tantalum compounds have also been investigated for their antimicrobial properties. Research indicates that Tantalum(V) tetraethoxide exhibits inhibitory effects against various bacterial strains, making it a candidate for coatings on medical devices to prevent infections .
Case Studies
-
Anticancer Study :
- Objective : To evaluate the cytotoxic effects of Tantalum(V) tetraethoxide on breast cancer cells.
- Methodology : MCF-7 breast cancer cells were treated with varying concentrations of the compound.
- Findings : Significant reduction in cell viability was observed at higher concentrations, with apoptosis confirmed through flow cytometry analysis.
-
Biocompatibility Assessment :
- Objective : To assess the biocompatibility of Tantalum(V) tetraethoxide in human fibroblast cultures.
- Methodology : Fibroblasts were exposed to different concentrations of the compound.
- Findings : No significant cytotoxicity was noted up to a concentration of 100 µg/mL, indicating good biocompatibility for potential biomedical applications.
Table of Biological Activities
Q & A
Q. What are the recommended handling and storage protocols for Tantalum(V) tetraethoxide 2,4-pentanedionate to maintain stability in experimental workflows?
Methodological Answer: Due to its sensitivity to humidity, the compound must be stored in airtight containers under inert gas (e.g., argon or nitrogen) at temperatures below 25°C. Use glove boxes or Schlenk lines for transfer to avoid hydrolysis, which can degrade its structural integrity . Safety protocols include wearing nitrile gloves, chemical-resistant lab coats, and safety goggles (P280g, P305+P351+P338) to prevent skin/eye contact . Avoid exposure to water or moisture-rich environments, as it reacts exothermically, potentially compromising experimental reproducibility .
Q. Which spectroscopic and analytical techniques are optimal for characterizing the purity and structure of this compound?
Methodological Answer:
- FTIR Spectroscopy: Identifies functional groups (e.g., ethoxide and pentanedionate ligands) by comparing absorption bands (e.g., C=O stretches at ~1600 cm⁻¹) to reference spectra .
- Elemental Analysis (EA): Quantifies carbon, hydrogen, and oxygen content to validate stoichiometry (C₁₃H₂₇O₆Ta) .
- NMR Spectroscopy: Limited utility due to paramagnetic Ta(V), but ¹H/¹³C NMR can assess ligand environments in diamagnetic analogs.
- X-ray Diffraction (XRD): Resolves crystal structure and confirms ligand coordination geometry .
Q. How does this compound react with common solvents, and what solvent systems are recommended for precursor solutions?
Methodological Answer: The compound is sparingly soluble in polar aprotic solvents (e.g., tetrahydrofuran, THF) but exhibits better solubility in non-polar solvents (e.g., toluene) under anhydrous conditions. Test solubility incrementally under inert atmosphere to avoid side reactions. Avoid protic solvents (e.g., water, alcohols) due to ligand displacement risks. Pre-dry solvents over molecular sieves or via distillation .
Advanced Research Questions
Q. What strategies can resolve discrepancies in thermal decomposition data when using this compound in chemical vapor deposition (CVD)?
Methodological Answer: Thermal decomposition pathways (evident at 45–95°C ) vary with oxygen partial pressure and heating rates. To address contradictions:
- Use thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) to identify volatile byproducts (e.g., ethoxide ligands) under controlled atmospheres.
- Optimize deposition parameters (e.g., substrate temperature, carrier gas flow rate) to minimize incomplete ligand dissociation, which causes film impurities .
Q. How can the solubility of this compound in non-polar solvents be enhanced for homogeneous thin-film precursor solutions?
Methodological Answer:
- Ligand Modification: Introduce sterically bulky ligands (e.g., tert-butoxide) to reduce intermolecular interactions, improving solubility.
- Coordination with Donor Solvents: Add Lewis bases (e.g., pyridine) to stabilize the Ta center, preventing aggregation.
- Solvent Blending: Use toluene/hexane mixtures to balance solubility and volatility for spin-coating or CVD applications .
Q. What role does this compound play in hybrid nanocomposite synthesis, and how do interactions with co-precursors affect material properties?
Methodological Answer: As a dual-ligand precursor, it enables tailored oxygen coordination in Ta-based oxides. For nanocomposites:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
